10-[(Trifluoroacetyl)amino]-1-decanol
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Overview
Description
10-[(Trifluoroacetyl)amino]-1-decanol is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Trifluoroacetyl)amino]-1-decanol typically involves the reaction of 10-amino-1-decanol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: 10-amino-1-decanol
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
10-[(Trifluoroacetyl)amino]-1-decanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 10-[(Trifluoroacetyl)amino]-1-decanone or 10-[(Trifluoroacetyl)amino]-1-decanoic acid.
Reduction: Formation of 10-amino-1-decanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-[(Trifluoroacetyl)amino]-1-decanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 10-[(Trifluoroacetyl)amino]-1-decanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the decanol chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
10-[(Trifluoroacetyl)amino]-1-dodecanol: Similar structure with a longer carbon chain.
10-[(Trifluoroacetyl)amino]-1-octanol: Similar structure with a shorter carbon chain.
10-[(Trifluoroacetyl)amino]-1-hexanol: Similar structure with an even shorter carbon chain.
Uniqueness
10-[(Trifluoroacetyl)amino]-1-decanol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications where both solubility and membrane interaction are important.
Properties
Molecular Formula |
C12H22F3NO2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(10-hydroxydecyl)acetamide |
InChI |
InChI=1S/C12H22F3NO2/c13-12(14,15)11(18)16-9-7-5-3-1-2-4-6-8-10-17/h17H,1-10H2,(H,16,18) |
InChI Key |
JVTQOWUYWRMDFS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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